4,5-dimethyl-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-1H-imidazole-2-carbaldehyde is a chemical compound with the empirical formula C6H8N2O . It has a molecular weight of 124.14 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Sigma-Aldrich does not collect analytical data for this product .Molecular Structure Analysis
The InChI code for 4,5-dimethyl-1H-imidazole-2-carbaldehyde is 1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3, (H,7,8) .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 4,5-dimethyl-1H-imidazole-2-carbaldehyde .Physical And Chemical Properties Analysis
4,5-dimethyl-1H-imidazole-2-carbaldehyde is a solid . It has a melting point of 164-165°C .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including 4,5-dimethyl-1H-imidazole-2-carbaldehyde, have garnered interest due to their diverse biological properties. A review by Iradyan et al. (2009) highlighted the antitumor activity of various imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and imidazolylpeptides, some of which have advanced through preclinical testing stages. These compounds are significant not only for new antitumor drug searches but also for synthesizing compounds with varied biological activities Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009). Imidazole derivatives and their antitumor activity (review). Pharmaceutical Chemistry Journal, 43, 439-443..
Catalytic Applications for Carbon Dioxide Utilization
The catalytic properties of imidazole derivatives have also been explored, particularly in the context of carbon dioxide utilization. Chaugule et al. (2017) reviewed the use of ionic liquids, including imidazole-based catalysts, for converting carbon dioxide into linear and cyclic carbonates. This research demonstrates how imidazole derivatives can play a role in innovative processes for carbon dioxide utilization, offering environmental and industrial benefits Chaugule, A., Tamboli, A. H., & Kim, H. (2017). Ionic liquid as a catalyst for utilization of carbon dioxide to production of linear and cyclic carbonate. Fuel, 200, 316-332..
Corrosion Inhibition
Imidazole derivatives, including those related to 4,5-dimethyl-1H-imidazole-2-carbaldehyde, are extensively used as corrosion inhibitors. Their effectiveness is attributed to their chemical structure, which includes a 5-membered heterocyclic ring and a side chain that facilitates adsorption onto metal surfaces. Sriplai and Sombatmankhong (2023) reviewed the use of imidazole and its derivatives as corrosion inhibitors, highlighting their low toxicity, cost-effectiveness, and environmental friendliness Sriplai, N., & Sombatmankhong, K. (2023). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Corrosion Reviews..
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dimethyl-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXPJRBSLSQXKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505899 |
Source
|
Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
118474-44-5 |
Source
|
Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.